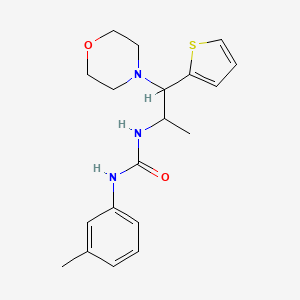

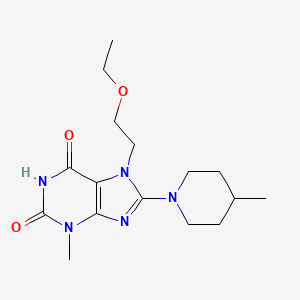

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea, also known as MTMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

Stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors has been explored, highlighting the importance of specific stereoisomers in achieving high biological activity. This includes the synthesis of complex molecules that inhibit key signaling pathways involved in cancer and other diseases. One study detailed the synthesis and stereochemical determination of an active metabolite of the potent PI3 kinase inhibitor PKI-179, showcasing the critical role of stereochemistry in medicinal chemistry applications (Chen et al., 2010).

Coordination Chemistry and Material Science

Research on europium, uranyl, and thorium-phenanthroline amide complexes in acetonitrile solution combines electrospray ionization mass spectrometry (ESI-MS) with density functional theory (DFT) calculations. This study illuminates the potential of such complexes in the separation of actinides from nuclear wastes, offering insights into the application of coordination chemistry in environmental and material sciences (Xiao et al., 2015).

Acetylcholinesterase Inhibition

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize spacer length for enhanced inhibitory activity. This research is pivotal in the design of new therapeutic agents for diseases such as Alzheimer's, demonstrating the compound's relevance in the development of neuroprotective drugs (Vidaluc et al., 1995).

Corrosion Inhibition

Investigations into the inhibition of carbon steel corrosion through the synthesis of tertiary amines, including morpholine derivatives, highlight the application of these compounds in materials science, particularly in protecting industrial infrastructure against corrosive environments. This research demonstrates how specific chemical modifications can enhance the protective capabilities of these inhibitors (Gao et al., 2007).

Molecular Packing and Solvate Structures

Studies on the packing principles for urea and thiourea solvates, including morpholine derivatives, provide essential insights into the structural characteristics that govern molecular interactions and stability in solid-state chemistry. This knowledge is crucial for the design of new materials with tailored properties (Taouss et al., 2013).

properties

IUPAC Name |

1-(3-methylphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-14-5-3-6-16(13-14)21-19(23)20-15(2)18(17-7-4-12-25-17)22-8-10-24-11-9-22/h3-7,12-13,15,18H,8-11H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNNSNHCOUGADA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2940200.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2940201.png)

![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)

![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)

![2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2940222.png)